molecular formula C11H14ClNO3S B13513573 5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide

5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide

Cat. No.: B13513573
M. Wt: 275.75 g/mol
InChI Key: NDKRSZAHFIVBQF-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide is a chemical compound with the molecular formula C11H14ClNO3S It is known for its unique structure, which includes a chloro-substituted benzene ring, a cyclopropylethoxy group, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the chlorination of 2-(2-cyclopropylethoxy)benzene to introduce the chloro group at the 5-position. This is followed by the sulfonation of the benzene ring to form the sulfonyl chloride intermediate. Finally, the sulfonyl chloride is reacted with ammonia or an amine to yield the sulfonamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonyl chloride: A related compound with a sulfonyl chloride group instead of a sulfonamide.

    2-(2-Cyclopropylethoxy)benzene-1-sulfonamide: Lacks the chloro substituent.

    5-Chloro-2-ethoxybenzene-1-sulfonamide: Has an ethoxy group instead of a cyclopropylethoxy group.

Uniqueness

5-Chloro-2-(2-cyclopropylethoxy)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chloro group enhances its electrophilicity, while the cyclopropylethoxy group provides steric hindrance, influencing its interactions with other molecules .

Properties

Molecular Formula

C11H14ClNO3S

Molecular Weight

275.75 g/mol

IUPAC Name

5-chloro-2-(2-cyclopropylethoxy)benzenesulfonamide

InChI

InChI=1S/C11H14ClNO3S/c12-9-3-4-10(11(7-9)17(13,14)15)16-6-5-8-1-2-8/h3-4,7-8H,1-2,5-6H2,(H2,13,14,15)

InChI Key

NDKRSZAHFIVBQF-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCOC2=C(C=C(C=C2)Cl)S(=O)(=O)N

Origin of Product

United States

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